2-Chloro-3-fluoropyridine hydrochloride CAS number
2-Chloro-3-fluoropyridine hydrochloride CAS number
An In-depth Technical Guide to 2-Chloro-3-fluoropyridine and its Hydrochloride Salt: A Cornerstone for Modern Synthesis
Executive Summary
This guide provides a comprehensive technical overview of 2-Chloro-3-fluoropyridine and its hydrochloride salt, a pivotal building block in contemporary medicinal chemistry and agrochemical development. We will delve into its chemical and physical properties, explore detailed synthesis protocols with mechanistic insights, and illuminate its diverse applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate its effective and safe utilization in the laboratory and beyond. The strategic placement of both a chloro and a fluoro substituent on the pyridine ring imparts unique reactivity and desirable physicochemical properties, making it a valuable scaffold for creating novel, high-value molecules.
The Strategic Importance of Halogenated Pyridines in Chemical Synthesis
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms, particularly chlorine and fluorine, onto this heterocyclic core is a well-established strategy for modulating a molecule's biological activity and pharmacokinetic profile.[1][2]
-
Chlorine Substitution : Often serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.[3] It can also enhance binding affinity through halogen bonding and improve metabolic stability.
-
Fluorine Substitution : The unique properties of fluorine—high electronegativity, small size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's pKa, lipophilicity, and metabolic stability.[2][4] Fluorine can also alter the conformation of a molecule and enhance its binding to target proteins.[2]
2-Chloro-3-fluoropyridine represents a powerful combination of these attributes, offering a reactive site for further derivatization at the 2-position, while the 3-fluoro substituent influences the electronic properties of the ring and provides a site for potential metabolic blocking.
Compound Profile: Physicochemical Properties
A clear distinction must be made between the free base and its hydrochloride salt, as their properties and handling requirements differ.
| Property | 2-Chloro-3-fluoropyridine | 2-Chloro-3-fluoropyridine hydrochloride |
| CAS Number | 17282-04-1[5][6][7][8][9] | 1805523-21-0[10] |
| Molecular Formula | C5H3ClFN[5][9] | C5H4Cl2FN |
| Molecular Weight | 131.54 g/mol [5][9][11] | 168.00 g/mol |
| Appearance | Colorless to light yellow liquid[5][7][9] | Solid |
| Boiling Point | 80 °C at 80-110 hPa[5][7] | Not applicable (solid) |
| Density | ~1.323 g/cm³ at 25 °C[5][7] | Not available |
| Flash Point | 63 °C (closed cup)[5] | Not applicable (solid) |
| Solubility | Insoluble in water, soluble in many organic solvents. | Likely soluble in water and polar organic solvents. |
| Storage Conditions | Store in a cool, dry, well-ventilated place[5][6] | Store in a cool, dry, well-ventilated place. |
The free base is a liquid at room temperature, while the hydrochloride salt is a solid, which can offer advantages in terms of handling, weighing, and stability. The choice between the two forms will depend on the specific reaction conditions and downstream applications.
Synthesis and Mechanistic Insights
Several synthetic routes to 2-Chloro-3-fluoropyridine have been reported. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.
Synthesis from 3-Fluoropyridine
This method involves the directed ortho-metalation of 3-fluoropyridine followed by chlorination. It is a common laboratory-scale synthesis.
Protocol:
-
Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.[7]
-
Lithiation : Cool the solution to between -30 and -20 °C. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature.[7] Stir for 1 hour.
-
Formation of the Lithiated Intermediate : Cool the reaction mixture to -65 °C. Add a solution of 3-fluoropyridine (1.0 eq) in anhydrous diethyl ether dropwise over 10 minutes. Stir for an additional hour at this temperature. The fluorine atom directs the lithiation to the C2 position.
-
Chlorination : While maintaining the temperature below -60 °C, add a solution of hexachloroethane (1.1 eq) in anhydrous diethyl ether dropwise.[7] The hexachloroethane serves as the chlorine source. Stir for 2 hours.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7] Allow the mixture to warm to room temperature.
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield 2-chloro-3-fluoropyridine as a straw-colored oil.[7]
Causality Behind Experimental Choices:
-
DABCO : Acts as a ligand to break up the n-butyllithium oligomers, increasing its reactivity.
-
Low Temperatures (-65 °C) : Crucial for maintaining the stability of the highly reactive 2-lithiated pyridine intermediate and preventing side reactions.
-
Hexachloroethane : A solid, easily handled source of electrophilic chlorine.
Caption: Synthesis workflow for 2-Chloro-3-fluoropyridine from 3-Fluoropyridine.
Synthesis from 2-Chloro-3-aminopyridine
This alternative route involves a diazotization reaction, which can be advantageous if the starting aminopyridine is more readily available or cost-effective.
Protocol:
-
Reaction Setup : In a suitable reactor, suspend copper (II) fluoride (as the fluorinating agent) and tert-butyl nitrite in an organic solvent under an inert atmosphere.[12]
-
Addition of Amine : Slowly add 2-chloro-3-aminopyridine to the suspension.[12] The tert-butyl nitrite acts as the diazotizing agent.
-
Reaction : Heat the mixture to a temperature between 0-60 °C and maintain for 1-10 hours.[12] During this time, the amino group is converted to a diazonium salt, which is subsequently displaced by fluoride from the copper fluoride.
-
Workup and Purification : After the reaction is complete, the mixture is worked up through standard extraction and washing procedures. The final product is purified, typically by distillation or chromatography. This one-pot process is reported to have yields exceeding 60%.[12]
Applications in Drug Discovery and Agrochemicals
2-Chloro-3-fluoropyridine is a versatile intermediate used in the synthesis of numerous high-value molecules.[9]
-
Pharmaceuticals : It is a key intermediate for compounds targeting a range of diseases.[12] Its derivatives have been investigated as anti-inflammatory and anti-cancer agents.[9] The compound is also a building block for synthesizing treatments for bacterial infections and cardiovascular agents.[12]
-
Agrochemicals : The unique electronic and steric properties imparted by the chloro and fluoro groups are exploited in the design of modern herbicides and pesticides, contributing to enhanced crop protection.[9][13]
-
Material Science : This compound is also utilized in the production of specialty polymers and coatings, where the halogenated pyridine moiety can confer improved chemical resistance and durability.[9]
The 2-chloro position is the primary site for synthetic elaboration, most commonly via cross-coupling reactions.
Caption: Logical relationship of substituents to target molecule properties.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage of 2-Chloro-3-fluoropyridine are paramount to ensure laboratory safety.
Hazard Profile
| Hazard Class | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[11][14] |
| Skin Corrosion/Irritation | Causes skin irritation.[14] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[11][14] |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames.[14] |
Safe Handling Protocol
-
Ventilation : Always handle 2-Chloro-3-fluoropyridine in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][15]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Avoiding Ignition Sources : Keep the compound away from heat, open flames, sparks, and other sources of ignition.[5][6][15] No smoking in the handling area.[5][13][14]
-
Hygiene : Do not eat, drink, or smoke when using this product.[5][13][15] Wash hands and any exposed skin thoroughly after handling.[5][14][15]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][15]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][15]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]
Conclusion
2-Chloro-3-fluoropyridine and its hydrochloride salt are indispensable tools in the arsenal of the modern synthetic chemist. The compound's unique substitution pattern provides a pre-packaged combination of a versatile synthetic handle and a means to modulate biological and physical properties. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 2-Chloro-3-fluoropyridine - Safety Data Sheet - ChemicalBook. (2026, January 17).
- 1805523-21-0|2-Chloro-3-fluoropyridine hydrochloride|BLD Pharm. (n.d.).
- 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE - Cohizon. (2025, February 19).
- SAFETY DATA SHEET - Fisher Scientific. (2010, September 17).
- SAFETY DATA SHEET - Fisher Scientific. (2011, June 14).
- 2-Chloro-3-fluoropyridine | 17282-04-1 - ChemicalBook. (2026, January 13).
- 2-Chloro-3-fluoropyridine | 17282-04-1 - Sigma-Aldrich. (n.d.).
- 2-Chloro-3-fluoropyridine - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 4).
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents. (2009, April 25).
- 2-Chloro-3-fluoropyridine | C5H3ClFN | CID 2782791 - PubChem - NIH. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).
- Fluorine as a key element in modern drug discovery and development - LE STUDIUM. (2018, May 3).
- Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery - Benchchem. (n.d.).
- Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]
- 8. 2-Chloro-3-fluoropyridine | 17282-04-1 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1805523-21-0|2-Chloro-3-fluoropyridine hydrochloride|BLD Pharm [bldpharm.com]
- 11. 2-Chloro-3-fluoropyridine | C5H3ClFN | CID 2782791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 13. cohizon.com [cohizon.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
